

Spectroscopic Profile of 5-Methyltetrazole: A Technical Guide

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Compound of Interest

Compound Name: 5-Methyltetrazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Methyltetrazole**, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **5-Methyltetrazole**. This information is crucial for the identification, characterization, and quality control of this compound in a research and development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of **5-Methyltetrazole**

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~2.5	Singlet	3H	-CH ₃
~15-16	Broad Singlet	1H	N-H

Solvent: DMSO-d₆, Spectrometer Frequency: 399.65 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data of **5-Methyltetrazole** (Predicted)

Chemical Shift (δ, ppm)	Assignment
~155	C5 (Tetrazole ring)
~10	-CH ₃

Note: Experimental data for ¹³C NMR of **5-Methyltetrazole** is not readily available. The predicted values are based on the analysis of structurally similar 5-substituted-1H-tetrazoles.[2]

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data of **5-Methyltetrazole** (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-2800	Broad	N-H Stretch
~2950	Medium	C-H Stretch (methyl)
~1560	Medium	C=N Stretch (tetrazole ring)
~1450	Medium	N=N Stretch (tetrazole ring)

Note: Experimental FT-IR data for **5-Methyltetrazole** is not readily available. The predicted values are based on the analysis of various 5-substituted-1H-tetrazoles.[2][3][4]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of **5-Methyltetrazole**

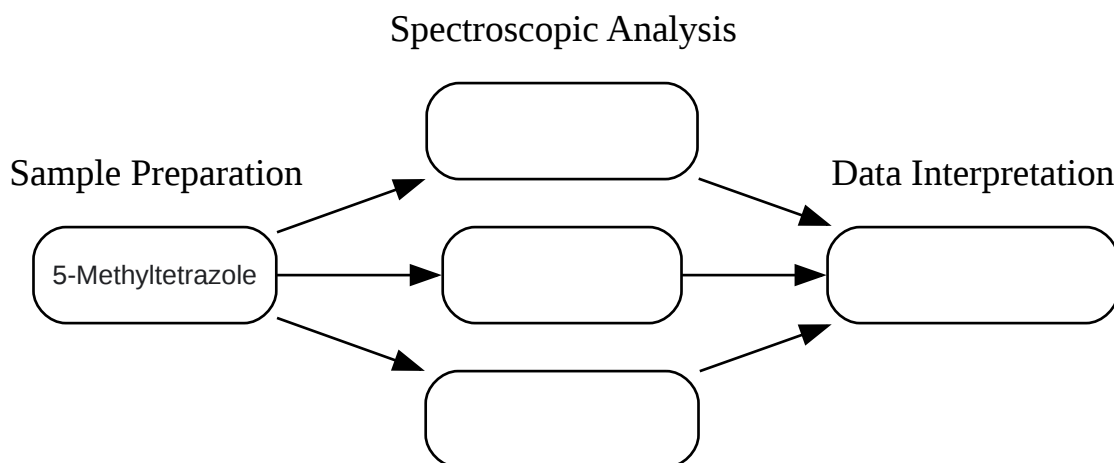
m/z	Interpretation
84	[M] ⁺ (Molecular Ion)

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)[5]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are intended to serve as a guide for researchers in setting up their experiments.

Spectroscopic Analysis Workflow



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Caption: General workflow for the spectroscopic analysis of **5-Methyltetrazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of **5-Methyltetrazole**.

Methodology:

- **Sample Preparation:** A small quantity of **5-Methyltetrazole** is dissolved in a deuterated solvent, typically Dimethyl Sulfoxide- d_6 (DMSO- d_6). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Data Acquisition:** The prepared sample is placed in a high-field NMR spectrometer. For ^1H NMR, a frequency of approximately 400 MHz is common. For ^{13}C NMR, a frequency of around 100 MHz is typically used.

- **Analysis:** The resulting spectra are processed and analyzed. For ^1H NMR, the chemical shift, integration, and multiplicity (singlet, doublet, etc.) of each signal provide information about the electronic environment and neighboring protons. For ^{13}C NMR, the chemical shift of each signal indicates the type of carbon atom present.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **5-Methyltetrazole**.

Methodology:

- **Sample Preparation:** For solid samples, a small amount of **5-Methyltetrazole** is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly on the ATR crystal.
- **Data Acquisition:** The sample is placed in the beam of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of $4000\text{--}400\text{ cm}^{-1}$.
- **Analysis:** The absorption bands in the IR spectrum correspond to the vibrational frequencies of specific chemical bonds within the molecule, allowing for the identification of functional groups such as N-H and C-H bonds, and the tetrazole ring vibrations.^{[2][3][4]}

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **5-Methyltetrazole**.

Methodology:

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC) for volatile compounds like **5-Methyltetrazole**.
- **Ionization:** In the mass spectrometer, the molecules are ionized, typically using Electron Impact (EI) ionization. This process involves bombarding the molecules with a high-energy electron beam, causing the formation of a molecular ion and various fragment ions.
- **Mass Analysis:** The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions at each m/z value. The peak with the highest m/z often corresponds to the molecular ion, providing the molecular weight of the compound.[5]

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